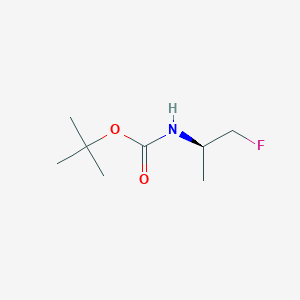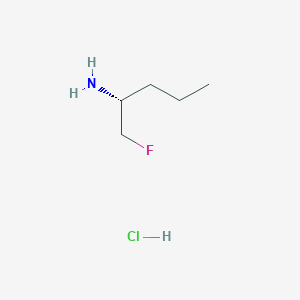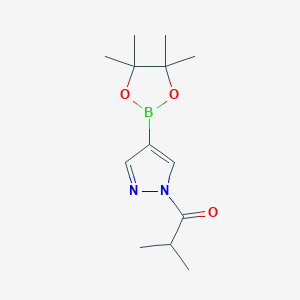
1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester is a boronic acid derivative that has gained attention in organic synthesis due to its versatility and reactivity. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the formation of carbon-carbon bonds in organic chemistry .
Mécanisme D'action
Target of Action
It is known to be used as a reagent in the synthesis of various compounds, including aminothiazoles as γ-secretase modulators , amino-pyrido-indol-carboxamides as potential JAK2 inhibitors , and pyridine derivatives as TGF-β1 and active A signaling inhibitors .
Mode of Action
The compound is primarily used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation process .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for various biochemical pathways.
Pharmacokinetics
It’s worth noting that the compound has a molecular weight of 25015 g/mol , which could influence its bioavailability.
Result of Action
The compound is used as a reagent in the synthesis of various compounds with potential therapeutic applications. For instance, it’s used in the preparation of aminothiazoles as γ-secretase modulators , amino-pyrido-indol-carboxamides as potential JAK2 inhibitors , and pyridine derivatives as TGF-β1 and active A signaling inhibitors . These compounds could have significant molecular and cellular effects, depending on their specific mechanisms of action.
Action Environment
It’s worth noting that the compound has a boiling point of 248°c to 249°c , which could potentially influence its stability under different environmental conditions.
Analyse Biochimique
Biochemical Properties
1-Isobutyryl-1H-pyrazole-4-boronic Acid Pinacol Ester is a useful reagent for Suzuki-Miyaura cross-couplings as well as Ruthenium-catalyzed asymmetric hydrogenation . It interacts with various enzymes and proteins during these reactions, although the specific biomolecules it interacts with can vary depending on the reaction conditions and the other reactants present.
Cellular Effects
Given its role in Suzuki-Miyaura cross-couplings and Ruthenium-catalyzed asymmetric hydrogenation , it may influence cell function by participating in these reactions within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in Suzuki-Miyaura cross-couplings and Ruthenium-catalyzed asymmetric hydrogenation . In these reactions, it can bind to various biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.
Temporal Effects in Laboratory Settings
It is known to be stable and does not degrade easily .
Metabolic Pathways
Given its role in Suzuki-Miyaura cross-couplings and Ruthenium-catalyzed asymmetric hydrogenation , it may interact with various enzymes and cofactors in these pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester typically involves the reaction of 1H-pyrazole-4-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as triethylamine and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different functionalized pyrazoles.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions are typically functionalized pyrazoles, which can be further utilized in various synthetic applications .
Applications De Recherche Scientifique
1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Similar in structure but with a methyl group instead of an isobutyryl group.
1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester: Contains an isopropyl group instead of an isobutyryl group.
4-Pyrazoleboronic acid pinacol ester: Lacks the isobutyryl group, making it less sterically hindered.
Uniqueness
1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester is unique due to its isobutyryl group, which can influence its reactivity and steric properties, making it suitable for specific synthetic applications where other boronic esters may not be as effective .
Propriétés
IUPAC Name |
2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3/c1-9(2)11(17)16-8-10(7-15-16)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVKQPZSJQAWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[trans-2-{[(tert-Butoxy)carbonyl]amino}cyclopropyl]thiophene-2-carboxylic acid](/img/structure/B6306679.png)
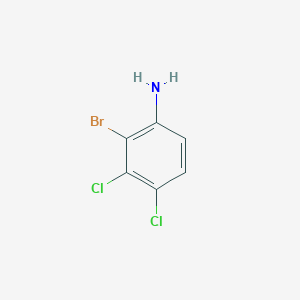
![Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate](/img/structure/B6306691.png)

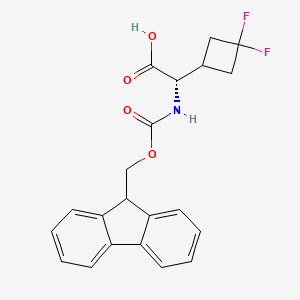
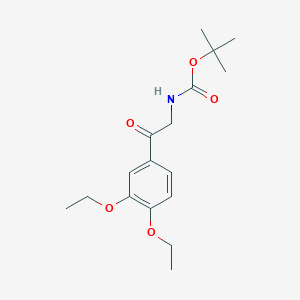
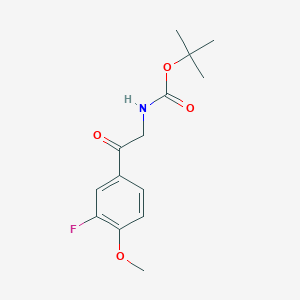


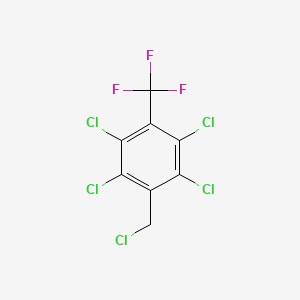
![(3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B6306742.png)

